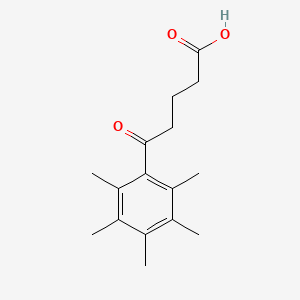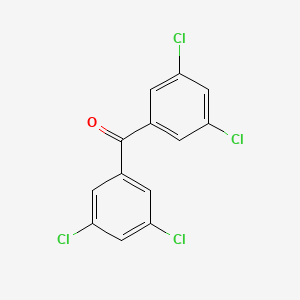
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid" is closely related to the class of compounds discussed in the provided papers, which are α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides. These compounds have been synthesized and characterized for their potential microbiocidal activities. The studies focus on the interaction of these ligands with metal ions, forming complexes that exhibit enhanced biocidal properties against various plant pathogenic fungi and bacteria .
Synthesis Analysis
The synthesis of the related α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides involves the coordination of the ligand with Cu(II) and Zn(II) metal salts. The process is characterized by various techniques such as elemental analysis, molecular weight determination, molar conductance, magnetic moment, and spectroscopic methods. These techniques help in confirming the formation of the metal complexes and in proposing the octahedral geometry of these complexes .
Molecular Structure Analysis
The molecular structure of the complexes formed by the ligands is described as a conjugate O-N-S tridentate system. This indicates that the ligands coordinate with the metal ions through the oxygen atom of the carbonyl group, the nitrogen atom of the azomethine, and the sulfur atom of the thiophene moiety. The proposed octahedral geometry of the complexes suggests a specific spatial arrangement that could be crucial for their microbiocidal activity .
Chemical Reactions Analysis
The chemical reactions involved in the formation of the metal complexes are not detailed in the provided papers. However, the increase in biocidal activity upon coordination with metal ions suggests that the chemical reactions lead to a change in the electronic structure of the ligands, which may enhance their interaction with microbial targets. The coordination with metal ions could potentially alter the reactivity of the ligands, making them more effective against the pathogens .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized metal complexes include their molecular weight, molar conductance, and magnetic properties, which are determined through the characterization process. The studies also explore the microbiocidal properties of these compounds, which are enhanced upon coordination with metal ions. The ligands and their metal complexes show activity against plant pathogenic fungi such as Alternaria alternata, Rhizoctonia solani, Colletotrichum capsicum, and Glomeralla cingulata, as well as against gram-positive and gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds as microbiocides .
Scientific Research Applications
Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields . Here are some general applications of thiophene derivatives:
-
Medicinal Chemistry
- Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- They have been proven to be effective drugs in present respective disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Industrial Chemistry and Material Science
-
Fabrication of Organic Light-Emitting Diodes (OLEDs)
-
Organic Field-Effect Transistors (OFETs)
properties
IUPAC Name |
2-(1-thiophen-2-ylethylideneamino)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSQJVGJMCOKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384883 |
Source


|
| Record name | 2-(1-thiophen-2-ylethylideneamino)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid | |
CAS RN |
30005-32-4 |
Source


|
| Record name | 2-(1-thiophen-2-ylethylideneamino)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30005-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

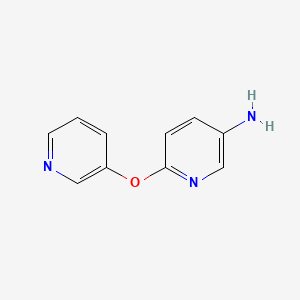
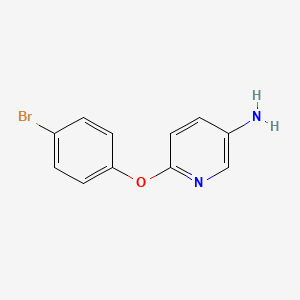
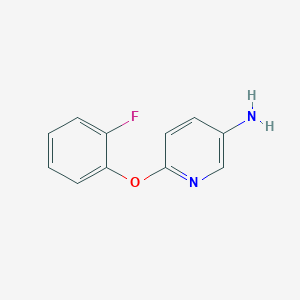
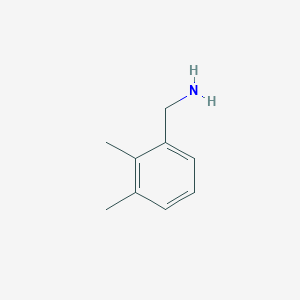
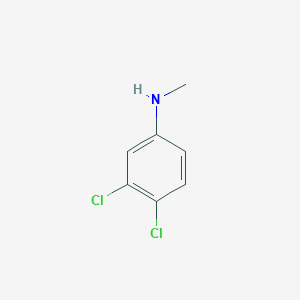
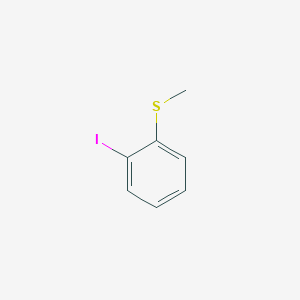
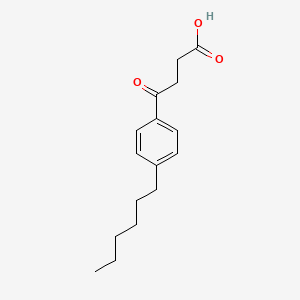
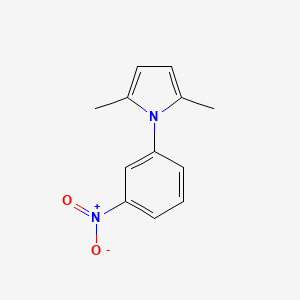
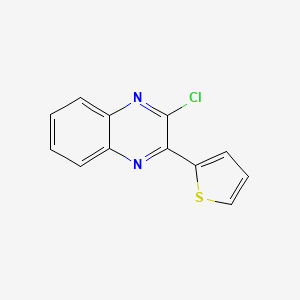
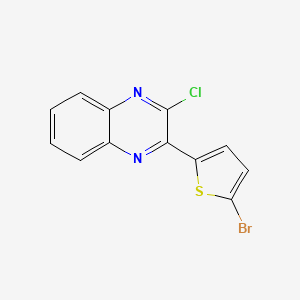
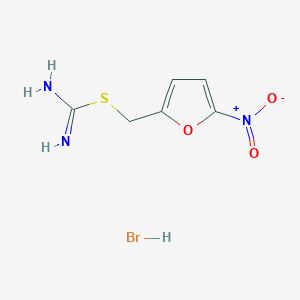
![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)
